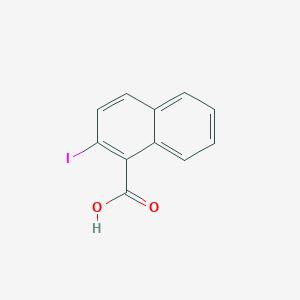

2-Iodonaphthalene-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-iodonaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7IO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFTVSOXDVTMBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620942 | |

| Record name | 2-Iodonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17542-06-2 | |

| Record name | 2-Iodo-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17542-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodonaphthalene-1-carboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodonaphthalene-1-carboxylic acid, a halogenated aromatic carboxylic acid, serves as a pivotal building block in the landscape of organic synthesis. Its unique structural architecture, featuring a rigid naphthalene core functionalized with both an iodine atom and a carboxylic acid group, offers a versatile platform for the construction of complex molecular entities. The presence of the iodine atom, a readily transformable functional group, and the carboxylic acid moiety, which can participate in a myriad of chemical transformations and biological interactions, makes this compound a valuable intermediate in the synthesis of pharmaceuticals, functional materials, and fine chemicals.[1] This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed synthetic protocol, key aspects of its reactivity, and its applications in modern research and development.

Core Compound Identity

-

Chemical Name: this compound

-

CAS Number: 17542-06-2[2]

-

Molecular Formula: C₁₁H₇IO₂[2]

-

Molecular Weight: 298.08 g/mol [2]

-

Synonyms: 2-Iodo-1-naphthoic acid[2]

Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 298.08 g/mol | [2] |

| XLogP3 | 3.3 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Sandmeyer reaction, starting from the readily available 2-aminonaphthalene-1-carboxylic acid. This classic transformation in organic chemistry allows for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[3][4] The iodination of the diazonium salt is a reliable method for introducing an iodine atom onto the aromatic ring.[5]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

2-Aminonaphthalene-1-carboxylic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

Deionized water

-

Ice

-

Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, filtration apparatus)

Procedure:

-

Diazotization:

-

In a beaker, suspend 2-aminonaphthalene-1-carboxylic acid in a solution of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure the complete formation of the diazonium salt. The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

-

Iodination:

-

In a separate beaker, dissolve potassium iodide in water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring at room temperature.

-

A dark precipitate of this compound will form, accompanied by the evolution of nitrogen gas.

-

Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Collect the crude product by vacuum filtration.

-

Wash the filter cake with cold water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound.

-

Safety Precautions:

-

Aryl diazonium salts can be explosive when dry. It is imperative to keep them in solution and at low temperatures.

-

The reaction should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its two functional groups.

The Iodine Atom: The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in various transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of substituents at the 2-position of the naphthalene ring.

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes using a palladium and copper co-catalyst system to introduce alkynyl groups.

-

Heck Coupling: Reaction with alkenes under palladium catalysis to form substituted alkenes.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.

The Carboxylic Acid Group: The carboxylic acid functionality can be readily converted into other functional groups, further expanding the synthetic utility of this molecule.

-

Esterification: Reaction with alcohols under acidic conditions to form esters.

-

Amidation: Reaction with amines, often in the presence of a coupling agent, to form amides.

-

Reduction: Reduction to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

-

Acyl Halide Formation: Conversion to the acyl chloride using reagents such as thionyl chloride or oxalyl chloride.

Sources

Solubility of 2-Iodonaphthalene-1-carboxylic acid in common organic solvents

An In-Depth Technical Guide to the Solubility of 2-Iodonaphthalene-1-carboxylic Acid in Common Organic Solvents

Executive Summary

This compound is a valuable polycyclic aromatic compound utilized as a building block in organic synthesis, particularly in the development of novel materials and pharmaceutical intermediates.[1] A comprehensive understanding of its solubility is a critical prerequisite for its effective use in reaction design, purification, formulation, and drug delivery. Solubility dictates solvent selection for synthesis, enables efficient crystallization processes, and is a fundamental parameter in pre-formulation studies for therapeutic development.

This technical guide, designed for researchers, chemists, and drug development professionals, provides a framework for understanding and determining the solubility of this compound. While specific quantitative solubility data for this compound is not widely published, this document synthesizes the core principles of physical organic chemistry to predict its solubility behavior. It provides a detailed, field-proven experimental protocol for accurate and reliable solubility measurement, empowering researchers to generate the precise data required for their work.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses three key structural features that collectively govern its interaction with various solvents:

-

A Naphthalene Core: A large, rigid, and non-polar aromatic ring system.

-

A Carboxylic Acid Group (-COOH): A polar functional group capable of acting as both a hydrogen bond donor and acceptor.

-

An Iodine Atom (-I): A large, polarizable halogen that increases molecular weight and contributes to van der Waals forces.

The interplay between the non-polar naphthalene backbone and the highly polar carboxylic acid functional group results in a complex solubility profile.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | 2-Iodo-1-naphthoic acid | PubChem[2] |

| CAS Number | 17542-06-2 | PubChem[1][2] |

| Molecular Formula | C₁₁H₇IO₂ | PubChem[1][2] |

| Molecular Weight | 298.08 g/mol | PubChem[1][2] |

| Structure | PubChem[2] |

Theoretical Principles and Solubility Prediction

The venerable principle of "like dissolves like" serves as our primary guide for predicting solubility.[3][4] This means that solutes dissolve best in solvents that have similar intermolecular forces. For this compound, we must consider the energetic cost of breaking the solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.

-

Solute-Solute Interactions: In the solid state, the molecules are held together by strong intermolecular forces, primarily hydrogen bonding between the carboxylic acid groups, which form stable dimers. Additional forces include π-π stacking of the naphthalene rings and van der Waals forces.

-

Solute-Solvent Interactions: For dissolution to occur, the solvent must effectively disrupt these solute-solute interactions. The nature of the resulting solute-solvent interactions determines the degree of solubility.

Figure 1: Logical relationship between the molecular domains of this compound and different solvent classes.

Based on these principles, we can predict a qualitative solubility profile.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Toluene, Hexane | Low to Moderate | The non-polar naphthalene core favors these solvents through van der Waals and π-stacking interactions (especially with toluene).[5] However, these weak forces are often insufficient to break the strong hydrogen-bonded carboxylic acid dimers, leading to limited solubility, particularly in aliphatic solvents like hexane. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents have strong dipoles capable of disrupting the solute's dipole-dipole interactions. Solvents like DMSO and DMF are excellent hydrogen bond acceptors and can effectively solvate the carboxylic acid group, leading to high solubility.[6] Acetone is a good "universal" solvent capable of interacting with both the polar and non-polar parts of the molecule.[7] |

| Polar Protic | Methanol, Ethanol, Water | Moderate to High (in alcohols); Very Low (in water) | Alcohols can act as both hydrogen bond donors and acceptors, allowing them to effectively solvate the carboxylic acid group and disrupt the solute's hydrogen bonding network. Solubility in water is expected to be very low because the large, non-polar naphthalene ring leads to a dominant hydrophobic effect, which outweighs the hydrophilic nature of the single carboxylic acid group.[4] |

A Validated Experimental Protocol for Quantitative Solubility Determination

To obtain reliable and reproducible quantitative data, a standardized experimental protocol is essential. The equilibrium shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its accuracy and direct measurement of the compound in a saturated solution at equilibrium.[8][9]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach thermodynamic equilibrium. After equilibrium is established, the undissolved solid is separated, and the concentration of the dissolved solute in the supernatant is determined using a validated analytical method.

Experimental Workflow

Figure 2: Step-by-step experimental workflow for the Shake-Flask solubility determination method.

Detailed Step-by-Step Methodology

-

Preparation of Materials:

-

Causality: The purity of both the solute and the solvent is paramount, as impurities can significantly alter solubility.[9]

-

Verify the purity of this compound (e.g., >95%).

-

Use analytical or HPLC-grade solvents.

-

Use calibrated volumetric flasks and pipettes for all quantitative transfers.

-

-

Preparation of Saturated Solution:

-

Causality: Adding a clear excess of solid ensures that the resulting solution is truly saturated, which is the definition of solubility.[10]

-

To a series of 4 mL glass vials, add approximately 10-20 mg of this compound.

-

Accurately pipette 2.0 mL of the desired organic solvent into each vial.

-

Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

-

-

Equilibration:

-

Causality: A prolonged agitation period at a controlled temperature is necessary to ensure the system reaches a state of thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[8]

-

Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples for a minimum of 24 hours. For compounds that are slow to equilibrate, 48 or 72 hours may be necessary.

-

-

Phase Separation:

-

Causality: This step is critical to ensure that only the dissolved solute is measured. Any suspended microparticles will lead to an overestimation of solubility.

-

Remove vials from the shaker and let them stand for 30 minutes to allow larger particles to settle.

-

Transfer the contents to a centrifuge tube and centrifuge at >10,000 rpm for 15 minutes.

-

Carefully draw the supernatant using a glass pipette and filter it through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) into a clean vial. Discard the first few drops of filtrate.

-

-

Quantification of Solute:

-

Causality: A specific and sensitive analytical method is required for accurate concentration measurement. HPLC-UV is often preferred for its ability to separate the analyte from any potential soluble impurities.[11]

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

-

Generate a calibration curve by preparing a series of standards of known concentration via serial dilution of the stock solution.

-

Accurately dilute an aliquot of the clear filtrate from step 4 into the linear range of the calibration curve.

-

Analyze the standards and the diluted sample by HPLC-UV or UV-Vis spectroscopy.

-

Calculate the concentration in the filtrate by applying the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

-

Safety Precautions

Researchers must handle this compound with appropriate care.

-

Hazards: The compound is classified as a skin and serious eye irritant and may cause respiratory irritation.[12]

-

Handling: Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12][13] Avoid breathing dust.

-

Solvents: Always consult the Safety Data Sheet (SDS) for each organic solvent used and handle with appropriate engineering controls and PPE.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Owens, M. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U.M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]

-

Srikanth, A. (2018). solubility experimental methods.pptx. Slideshare. Retrieved from [Link]

-

Bergström, C. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]

-

CK-12 Foundation. (2025). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

Edusprouts. (2009). Lab Report: To determine the solubility behavior of naphthalene in toluene. Retrieved from [Link]

-

ResearchGate. (2025). The study of the solubility of naphthalene diimides with various bulky flanking substituents in different solvents by UV–vis spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (2023). Metastable Amorphous Dispersions of Hydrophobic Naphthalene Compounds Can Be Formed in Water without Stabilizing Agents via the “Ouzo Effect”. Retrieved from [Link]

-

Reddit. (2020). How is naphthalene soluble in acetone, when the latter is a polar compound/solvent and naphthalene is non-polar?. Retrieved from [Link]

-

Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]

-

Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). OSTI.GOV. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect. Retrieved from [Link]

-

San Diego State University. (n.d.). Chapter 13 Carboxylic Acids. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C11H7IO2 | CID 21964738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. Lab Report: To determine the solubility behavior of naphthalene in toluene [art-xy.com]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. pharmajournal.net [pharmajournal.net]

- 11. solubility experimental methods.pptx [slideshare.net]

- 12. aksci.com [aksci.com]

- 13. fishersci.ie [fishersci.ie]

An In-depth Technical Guide to the Crystal Structure of Naphthalene Carboxylic Acids: A Case Study of 1-Naphthoic Acid and a Predictive Analysis of 2-Iodonaphthalene-1-carboxylic Acid

Senior Application Scientist Note: Direct experimental crystallographic data for 2-Iodonaphthalene-1-carboxylic acid is not publicly available in the Cambridge Structural Database (CSD) or the broader scientific literature. This guide therefore provides a comprehensive analysis of the crystal structure of the parent compound, 1-Naphthoic acid, for which high-quality crystallographic data exists. This is followed by an expert predictive analysis of the likely structural perturbations and unique intermolecular interactions that would arise from the introduction of an iodine atom at the 2-position, a feature of significant interest in drug development and materials science due to the prevalence of halogen bonding.

Introduction: The Significance of Crystal Structure in Naphthalene Carboxylic Acid Derivatives

Naphthalene carboxylic acids are a class of organic molecules that serve as crucial building blocks in the synthesis of pharmaceuticals, dyes, and advanced materials. Their rigid, planar naphthalene core, coupled with the hydrogen-bonding capability of the carboxylic acid group, gives rise to rich and often predictable supramolecular assemblies. Understanding the precise three-dimensional arrangement of these molecules in the solid state—their crystal structure—is paramount for controlling their physicochemical properties, such as solubility, dissolution rate, melting point, and stability. These properties are critical in the context of drug development, where the solid form of an active pharmaceutical ingredient (API) can profoundly impact its bioavailability and therapeutic efficacy.

This guide will first delve into the experimentally determined crystal structure of 1-Naphthoic acid, a foundational member of this family. We will then leverage this understanding to provide a scientifically grounded prediction of the crystal structure of this compound, focusing on the influential role of the iodine substituent.

The Crystal Structure of 1-Naphthoic Acid: A Hydrogen-Bonded Dimer Motif

The crystal structure of 1-Naphthoic acid has been determined by single-crystal X-ray diffraction, revealing a well-defined arrangement dominated by strong intermolecular interactions.[1][2]

Crystallographic Data Summary

The key crystallographic parameters for 1-Naphthoic acid are summarized in the table below.[1][2]

| Parameter | Value |

| Chemical Formula | C₁₁H₈O₂ |

| Molecular Weight | 172.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a | 31.12 Å |

| b | 3.87 Å |

| c | 6.92 Å |

| β | 92.2° |

| Volume | 832.8 ų |

| Z | 4 |

Molecular Geometry

Within the crystal, the naphthalene ring system is essentially planar. However, steric hindrance between the carboxylic acid group at the 1-position and the hydrogen atom at the 8-position of the naphthalene core forces the carboxyl group to twist out of the plane of the aromatic rings by approximately 11°.[1] This deviation from planarity is a critical feature of the molecule's conformation.

Diagram 1: Molecular Structure of 1-Naphthoic Acid

Caption: Molecular structure of 1-Naphthoic acid.

Supramolecular Assembly: The Centrosymmetric Dimer

The most prominent feature of the crystal packing of 1-Naphthoic acid is the formation of centrosymmetric dimers through robust hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[1] This is a very common and stable supramolecular synthon for carboxylic acids. The two O-H···O hydrogen bonds create a characteristic R²₂(8) ring motif.

These dimers then pack in a herringbone fashion, with weaker C-H···π interactions and van der Waals forces governing the overall three-dimensional architecture.

Diagram 2: Hydrogen-Bonded Dimer of 1-Naphthoic Acid

Caption: Centrosymmetric dimer formation in 1-Naphthoic acid.

Predictive Analysis: The Crystal Structure of this compound

The introduction of a large, polarizable iodine atom at the 2-position of the naphthalene ring is expected to have two major consequences for the crystal structure:

-

Steric Effects: The iodine atom will introduce significant steric bulk, likely influencing the torsion angle between the carboxylic acid group and the naphthalene plane, as well as the overall packing efficiency of the molecules.

-

Introduction of Halogen Bonding: Iodine is a potent halogen bond donor. This introduces the possibility of new, highly directional intermolecular interactions that could compete with or complement the existing hydrogen bonding and C-H···π interactions.

The Role of Halogen Bonding

A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. In the case of this compound, the iodine atom could form a halogen bond with one of the oxygen atoms of the carboxylic acid group of a neighboring molecule.

Diagram 3: Potential Intermolecular Interactions in this compound

Sources

Discovery and history of 2-Iodonaphthalene-1-carboxylic acid

An In-depth Technical Guide to 2-Iodonaphthalene-1-carboxylic acid: Synthesis, Properties, and Applications

Introduction

This compound is a halogenated aromatic carboxylic acid with the molecular formula C₁₁H₇IO₂.[1] Its structure, featuring a naphthalene core functionalized with both a carboxylic acid and an iodine atom at adjacent positions, makes it a valuable and versatile building block in synthetic organic chemistry. The naphthalene framework provides a rigid, electron-rich scaffold, while the two functional groups offer orthogonal reactivity, enabling the synthesis of a wide range of more complex molecules. The carboxylic acid moiety can readily undergo reactions such as esterification and amidation, while the carbon-iodine bond is a prime site for metal-catalyzed cross-coupling reactions. This unique combination of features has positioned this compound as a key intermediate in the development of functional materials and pharmaceutical agents.[2]

Historical Context and Discovery

The history of iodinated organic compounds dates back to the 19th century, with the first polyvalent organoiodine compound, (dichloroiodo)benzene, being reported in 1886.[3] The development of synthetic methods to introduce iodine into aromatic systems has been a continuous area of research. While the specific first synthesis of this compound is not prominently documented in readily available historical records, its preparation falls under the umbrella of well-established chemical transformations of aromatic amines. The discovery of the Sandmeyer reaction in 1884 provided a reliable method to convert aromatic amines into aryl halides via their diazonium salts, a process that remains a cornerstone of aromatic chemistry today.[4][5] It is highly probable that the synthesis of this compound was first achieved through the application of this fundamental reaction to 2-amino-1-naphthalenecarboxylic acid.

Synthesis and Mechanistic Insights

The most reliable and commonly employed method for the synthesis of this compound is the diazotization of 2-amino-1-naphthalenecarboxylic acid, followed by a Sandmeyer-type reaction with an iodide salt. This two-step, one-pot procedure is efficient and provides good yields of the desired product.

The Sandmeyer Reaction Pathway

The overall transformation involves two key stages:

-

Diazotization: The primary aromatic amine, 2-amino-1-naphthalenecarboxylic acid, is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[6] This reaction converts the amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻). The reaction is performed at low temperatures (typically 0-5 °C) to prevent the highly unstable diazonium salt from decomposing.

-

Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide (KI). The iodide ion (I⁻) displaces the diazonium group, which is an excellent leaving group as it is released as nitrogen gas (N₂). This reaction, unlike the chloro- or bromo-Sandmeyer reactions, does not typically require a copper(I) catalyst.[7][8]

The mechanism of the iodination step is believed to proceed via a radical pathway, initiated by a single-electron transfer.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment and a fume hood.

Objective: To synthesize this compound from 2-amino-1-naphthalenecarboxylic acid.

Materials:

-

2-amino-1-naphthalenecarboxylic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Distilled Water

-

Ice

-

Ethanol

Procedure:

-

Preparation of the Amine Salt: In a 250 mL beaker, suspend 10.0 g of 2-amino-1-naphthalenecarboxylic acid in 50 mL of distilled water. While stirring, slowly add 15 mL of concentrated hydrochloric acid. The mixture may warm up slightly. Cool the resulting slurry to 0-5 °C in an ice bath with continuous stirring.

-

Diazotization: While maintaining the temperature between 0 °C and 5 °C, slowly add a solution of 4.0 g of sodium nitrite in 15 mL of cold distilled water dropwise to the stirred slurry. The addition should be slow enough to ensure the temperature does not rise above 5 °C. After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt should result in a clearer solution.

-

Iodination: In a separate 500 mL beaker, dissolve 10.0 g of potassium iodide in 50 mL of distilled water. Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to stand at room temperature for 1 hour, and then gently warm it to 50-60 °C on a water bath for 30 minutes to ensure complete decomposition of the diazonium salt. Cool the mixture to room temperature. A solid precipitate of the crude product should form.

-

Purification:

-

Collect the crude product by vacuum filtration and wash it with cold water.

-

To remove any unreacted iodine, wash the solid with a small amount of cold, dilute sodium thiosulfate solution until the filtrate is colorless.

-

Wash the product again with cold distilled water.

-

Recrystallize the crude product from aqueous ethanol to obtain pure this compound as a solid.

-

Dry the purified product in a desiccator.

-

Physicochemical and Spectroscopic Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇IO₂ | [1] |

| Molecular Weight | 298.08 g/mol | [1] |

| CAS Number | 17542-06-2 | [1] |

| Appearance | Solid (predicted) | |

| XLogP3 | 3.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Applications in Research and Drug Development

This compound serves as a highly functionalized scaffold for the synthesis of more complex molecular architectures. Its utility stems from the ability to selectively modify the two functional groups.

-

As a Carboxylic Acid: The carboxyl group can be readily converted into esters, amides, and other derivatives. This is particularly useful in drug development for creating libraries of compounds to probe interactions with biological targets or to modify the pharmacokinetic properties of a lead molecule.[2]

-

As an Aryl Iodide: The carbon-iodine bond is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. It is an excellent substrate for palladium-catalyzed cross-coupling reactions such as:

-

Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

-

This reactivity allows for the attachment of a wide range of other molecular fragments, making it a valuable tool in fragment-based drug discovery and the synthesis of complex heterocyclic systems. While specific blockbuster drugs derived directly from this starting material are not widely publicized, its role as an intermediate in the synthesis of novel therapeutic candidates is evident from its inclusion in chemical vendor catalogs catering to the pharmaceutical industry.

Visualizations

Synthetic Pathway

Caption: Synthesis of this compound via Sandmeyer reaction.

Conceptual Application Workflow

Caption: Application pathways for this compound in synthesis.

References

- Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft1884, 17 (2), 1633–1635.

- US4746758A, Processes for preparing iodinated aromatic compounds, Google P

-

PubChem. This compound. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

- Wang, D.; Wang, Z. Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research2018, 51 (2), 449-460.

-

J&K Scientific LLC. Sandmeyer Reaction. [Link]

- Gallagher, W. Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society2022, 19, 2395–2423.

- Mattern, D. L. Synthesis of Periodonaphthalene, C10I8: Permercuration and Subsequent Iododemercuration of Naphthalene in a Triiodide Solution. The Journal of Organic Chemistry1983, 48 (25), 4772–4773.

- Zhdankin, V. V. Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. Wiley, 2013.

-

ChemBK. 2-iodonaphthalene. [Link]

-

Organic Syntheses Procedure. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

-

ResearchGate. Iodination of naphthalenes with iodine and sodium iodate in aqueous acetic acid medium. [Link]

- Filimonov, V. D.; et al. A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synthesis2008, 2008 (1), 185-187.

- Kazemizadeh, A. R.; et al. A One-Pot Method for the Iodination of Aryl Amines via Stable Aryl Diazonium Silica Sulfates Under Solvent-Free Conditions. Synthesis2008, 2008 (22), 3653-3655.

- Belokon, A. I.; et al. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules2021, 26 (19), 5724.

-

ResearchGate. The Diazotization-Iodination of Aromatic Amines 1-11 with NaNO 2 and Cation-Exchange Resins in Water at Room Temperature. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

PubChem. 2-Iodonaphthalene. [Link]

Sources

- 1. This compound | C11H7IO2 | CID 21964738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diazotisation [organic-chemistry.org]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

A Technical Guide to the Thermal Stability and Decomposition of 2-Iodonaphthalene-1-carboxylic Acid

This in-depth technical guide provides a comprehensive overview of the thermal stability and decomposition of 2-iodonaphthalene-1-carboxylic acid. The content is structured to deliver both theoretical insights and practical methodologies for researchers, scientists, and professionals in drug development who work with halogenated aromatic compounds.

Introduction: The Significance of Naphthalene Carboxylic Acids in Modern Chemistry

Naphthalene carboxylic acid derivatives are a pivotal class of organic compounds, distinguished by a naphthalene backbone featuring one or more carboxylic acid groups. Their rigid, fused aromatic ring system offers a unique structural and electronic platform that is instrumental in the synthesis of a diverse range of functional materials and biologically active molecules.[1] The applications of these derivatives are wide-ranging, with significant contributions to pharmaceuticals, dyes and pigments, and materials science.[1] In the pharmaceutical sector, the naphthalene core is a key structural element in numerous therapeutic agents.[1] The addition of a halogen atom, such as iodine, to the naphthalene framework significantly enhances its utility as a versatile synthetic building block in organic synthesis.[1]

Understanding the thermal stability of these compounds is paramount for ensuring safety, defining storage conditions, and establishing processing parameters in various applications. This guide will delve into the theoretical and practical aspects of the thermal decomposition of this compound, a representative iodinated aromatic carboxylic acid.

Theoretical Framework for Thermal Decomposition

The thermal decomposition of this compound is anticipated to proceed through a multi-step process involving the cleavage of its functional groups. Based on the general principles of organic chemistry and studies on analogous compounds, the primary decomposition pathways are expected to be decarboxylation and deiodination.

Decarboxylation: The Initial Step

The carboxylic acid group is often the most thermally labile functional group in aromatic carboxylic acids. Upon heating, it can be eliminated as carbon dioxide (CO₂), a process known as decarboxylation.[2][3][4] For many aromatic carboxylic acids, this reaction is a key step in their thermal degradation.[5] The stability of the resulting aryl intermediate plays a significant role in the facility of this process. The presence of substituents on the aromatic ring can influence the temperature at which decarboxylation occurs.

Deiodination: Cleavage of the Carbon-Iodine Bond

The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making it susceptible to cleavage at elevated temperatures. The loss of an iodine atom or hydrogen iodide (HI) is a plausible subsequent or competing decomposition step. The hazardous decomposition products of this compound are noted to include carbon oxides and hydrogen iodide, lending support to the proposed decarboxylation and deiodination pathways.[6]

Proposed Decomposition Pathway

A plausible, albeit theoretical, thermal decomposition pathway for this compound is initiated by decarboxylation to form 2-iodonaphthalene. This intermediate may then undergo deiodination to yield naphthalene. Further decomposition at higher temperatures would lead to the formation of various smaller hydrocarbon fragments and soot.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Experimental Parameters:

-

Temperature Program: Heat the sample and reference from ambient temperature to a temperature beyond the decomposition point (as determined by TGA, e.g., 400 °C) at a constant heating rate of 10 °C/min.

-

Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a flow rate of 50 mL/min.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: Identify endothermic or exothermic peaks associated with melting and decomposition. Integrate the peaks to determine the enthalpy of these transitions.

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Data Summary and Interpretation

| Parameter | Symbol | Expected Value/Observation | Analytical Technique |

| Onset Decomposition Temp. | Tonset | To be determined | TGA |

| Peak Decomposition Temp. | Tpeak | To be determined | TGA (DTG) |

| Mass Loss at Tpeak | Δm | To be determined | TGA |

| Residual Mass at 600 °C | mfinal | To be determined | TGA |

| Melting Point | Tm | To be determined | DSC |

| Enthalpy of Fusion | ΔHfus | To be determined | DSC |

| Decomposition Enthalpy | ΔHdecomp | Endothermic/Exothermic | DSC |

Interpretation of Expected Results:

-

TGA: A multi-stage mass loss would likely be observed. The initial significant mass loss would correspond to decarboxylation. Subsequent mass loss at higher temperatures would be associated with deiodination and further fragmentation of the naphthalene ring.

-

DSC: An endothermic peak corresponding to the melting of the compound would be expected. The decomposition process could be either endothermic (bond breaking requires energy) or exothermic (if secondary reactions are highly energetic).

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical framework for understanding the thermal stability and decomposition of this compound. While specific experimental data is currently lacking, the proposed decomposition pathways, centered around decarboxylation and deiodination, are based on sound chemical principles. The detailed experimental protocols for TGA and DSC analysis provided herein offer a clear roadmap for researchers to empirically determine the thermal properties of this and similar compounds.

Future research should focus on obtaining precise TGA and DSC data for this compound to validate the proposed decomposition mechanism. Further analysis of the evolved gases during thermal decomposition using techniques such as TGA-MS (Mass Spectrometry) or TGA-FTIR (Fourier-Transform Infrared Spectroscopy) would provide direct evidence of the decomposition products and allow for a more definitive elucidation of the reaction pathway.

References

-

Artamonov, M., & Tveritinova, E. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 120(23), 12909-12983. [Link]

-

Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. [Link]

-

Gnaim, J. M., & Tveritinova, E. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 120(23), 12909-12983. [Link]

-

Hossain, M. I., & Eyring, E. M. (2006). Hydrothermal stability of aromatic carboxylic acids. Industrial & Engineering Chemistry Research, 45(2), 522-526. [Link]

-

Quora. (2016). What is the reaction mechanism of decarboxylation of aromatic compounds? [Link]

-

Setaram. An overview of Differential Scanning Calorimetry - DSC. [Link]

-

Shamsipur, M., & Ghavami, R. (2014). Investigation of Thermal Properties of Carboxylates with Various Structures. Journal of Thermal Analysis and Calorimetry, 117(2), 799-806. [Link]

-

ResearchGate. (2018). TGA decomposition graphs showing relative sample masses (TG) and mass... [Link]

-

TA Instruments. Differential Scanning Calorimetry (DSC). [Link]

-

Wiley, R. H., & Calkins, J. R. (1949). The decomposition of aryl iodine diacetates. Journal of the American Chemical Society, 71(1), 291-292. [Link]

-

PubChem. This compound. [Link]

-

TA Instruments. Measuring Energies of a Specific Biomolecular Interaction Using DSC. [Link]

-

ResearchGate. (2006). Hydrothermal stability of aromatic carboxylic acids. [Link]

-

MDPI. (2017). Microwave-Assisted Silver-Catalyzed Protodecarboxylation and Decarboxylative Iodination of Aromatic Carboxylic Acids. [Link]

-

Moodle@Units. (2011). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]

Sources

An In-depth Technical Guide to the Electronic Properties of Naphthalene-Based Carboxylic Acids

Executive Summary

Naphthalene-based carboxylic acids represent a cornerstone class of molecules whose unique electronic properties are pivotal in fields ranging from organic electronics to medicinal chemistry. Their rigid, π-conjugated bicyclic aromatic core, modulated by the electron-withdrawing nature of the carboxylic acid moiety, gives rise to distinct photophysical and electrochemical behaviors. This guide provides a comprehensive exploration of these properties, grounded in both theoretical principles and practical methodologies. We delve into the fundamental electronic structure of the naphthalene scaffold, detail the primary experimental and computational techniques used for characterization, and provide validated protocols for their implementation. Furthermore, we examine how substituent effects can be strategically employed to tune these properties for specific applications, such as fluorescent probes in bio-imaging and building blocks for advanced semiconductor materials. This document is designed to serve as a technical resource, empowering researchers to harness the full potential of these versatile compounds.

The Naphthalene-Carboxylic Acid Scaffold: A Structural and Electronic Overview

Naphthalene, the simplest polycyclic aromatic hydrocarbon (PAH), consists of two fused benzene rings, creating a planar system of 10 π-electrons delocalized across the carbon framework.[1] This extensive conjugation is the source of its fundamental electronic characteristics, including its ability to absorb ultraviolet (UV) light and exhibit strong fluorescence.[2] The introduction of a carboxylic acid (-COOH) group directly onto this ring system profoundly influences its electronic landscape.

-

The π-Electron System: The 10 π-electrons in naphthalene occupy molecular orbitals that extend over the entire molecule, leading to a characteristic energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3] This HOMO-LUMO gap is a critical determinant of the molecule's electronic and optical properties.

-

The Carboxylic Acid Moiety: The -COOH group acts primarily as an electron-withdrawing group through both inductive and resonance effects. This perturbation lowers the energy levels of both the HOMO and LUMO, often resulting in a modification of the energy gap.[4] This modulation is key to tuning the molecule's absorption and emission wavelengths and its redox potentials.

The interplay between the naphthalene core and the carboxylic acid substituent makes these molecules highly versatile. Their inherent fluorescence, stability, and tunable electronic nature have established them as essential components in the development of functional dyes, organic semiconductors, and bioactive agents.[1][2][5][6]

Methodologies for Characterizing Electronic Properties

A multi-faceted approach combining spectroscopic, electrochemical, and computational methods is essential for a thorough understanding of the electronic properties of naphthalene-based carboxylic acids.

Spectroscopic Techniques

Spectroscopy probes the transitions between electronic energy states.

-

UV-Visible (UV-Vis) Absorption Spectroscopy: This technique measures the wavelengths of light a molecule absorbs. For naphthalene derivatives, absorption in the UV region corresponds to π → π* transitions. The position (λ_max) and intensity (molar absorptivity, ε) of absorption bands provide direct insight into the HOMO-LUMO gap and the effects of substitution.[7]

-

Fluorescence Spectroscopy: After absorbing light, many naphthalene derivatives relax by emitting light (fluorescence). This technique measures the emission spectrum, fluorescence quantum yield (the efficiency of light emission), and fluorescence lifetime.[2] These parameters are highly sensitive to the molecular structure and its environment, making them invaluable for applications like fluorescent probes.[8]

Electrochemical Techniques

-

Cyclic Voltammetry (CV): CV is used to study the redox behavior of molecules. By measuring the oxidation and reduction potentials, one can estimate the absolute energies of the HOMO and LUMO levels, respectively. This experimental data provides a crucial benchmark for validating theoretical calculations.

Computational Chemistry

-

Density Functional Theory (DFT): DFT has become a powerful tool for predicting the electronic properties of molecules.[9][10] By solving approximations of the Schrödinger equation, DFT calculations can provide optimized molecular geometries, visualize HOMO and LUMO distributions, predict UV-Vis spectra, and calculate the energies of frontier molecular orbitals.[11][12] These theoretical insights are critical for rationalizing experimental findings and designing new molecules with desired properties.

The logical flow from synthesis to comprehensive characterization is a self-validating system, where experimental results and computational predictions corroborate one another.

Caption: Diagram 1: Integrated Workflow for Electronic Property Characterization.

Foundational Experimental Protocols

The following protocols describe standardized, self-validating methods for the synthesis and characterization of a model compound, 2-naphthalenecarboxylic acid.

Protocol: Synthesis of 2-Naphthalenecarboxylic Acid via Oxidation

This procedure illustrates a general method for preparing aromatic carboxylic acids by oxidizing the corresponding alkylarene.[13] The successful synthesis is validated by melting point determination and spectroscopic confirmation (NMR, IR), ensuring the purity of the material for subsequent electronic characterization.

Materials:

-

2-Methylnaphthalene

-

Sodium Dichromate Dihydrate

-

Water

-

6N Hydrochloric Acid

-

Autoclave or high-pressure reactor

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: Charge a high-pressure autoclave with 2-methylnaphthalene (1.0 mole), sodium dichromate dihydrate (2.5 moles), and deionized water (1.5 L).

-

Causality: Sodium dichromate is a strong oxidizing agent, and the aqueous medium under high temperature and pressure facilitates the oxidation of the methyl group to a carboxylic acid.

-

-

Reaction: Seal the autoclave and heat to 250°C. Maintain this temperature with continuous agitation for 18 hours.

-

Cooling and Isolation: Cool the autoclave to room temperature while maintaining agitation. Carefully release the pressure and open the vessel.

-

Filtration: Transfer the contents to a large beaker. Filter the hot mixture through a Büchner funnel to remove the green hydrated chromium oxide byproduct. Wash the solid residue with several portions of hot water to ensure complete recovery of the soluble sodium salt of the product.

-

Precipitation: Combine the filtrates and acidify with 6N HCl until the pH is ~2. This protonates the carboxylate salt, causing the 2-naphthalenecarboxylic acid to precipitate.

-

Causality: The carboxylic acid is poorly soluble in acidic aqueous solution, enabling its isolation.

-

-

Collection and Drying: Allow the mixture to cool to room temperature to maximize precipitation. Collect the white solid product by vacuum filtration, wash with cold deionized water until the filtrate is colorless, and dry in a vacuum oven.

Protocol: Photophysical Characterization by UV-Vis and Fluorescence Spectroscopy

This protocol details the measurement of absorption and emission spectra. The choice of solvent is critical; a non-polar solvent like cyclohexane is often used to minimize solute-solvent interactions and observe the intrinsic electronic properties.[14]

Materials:

-

Synthesized 2-naphthalenecarboxylic acid

-

Spectroscopic grade cyclohexane

-

Volumetric flasks and micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of the sample (~1-2 mg) and dissolve it in cyclohexane in a 10 mL volumetric flask to create a stock solution of ~10⁻³ M.

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to create working solutions in the range of 10⁻⁴ to 10⁻⁶ M.

-

Causality: A concentration range is necessary. For UV-Vis, absorbance should ideally be within the linear range of the detector (0.1-1.0). For fluorescence, lower concentrations are used to avoid inner-filter effects and aggregation-induced quenching.

-

-

UV-Vis Measurement:

-

Record a baseline spectrum of the pure cyclohexane in the quartz cuvette.

-

Measure the absorption spectrum of each working solution from approximately 200 to 400 nm.

-

Identify the wavelength of maximum absorbance (λ_max).

-

-

Fluorescence Measurement:

-

Using the most dilute solution that gives a good signal, place the cuvette in the spectrofluorometer.

-

Set the excitation wavelength to the primary λ_max determined from the UV-Vis spectrum.

-

Scan the emission spectrum over a range starting ~10-20 nm above the excitation wavelength (e.g., from 300 to 500 nm).

-

Identify the wavelength of maximum emission (λ_em).

-

Self-Validation: The excitation spectrum should also be recorded and should closely match the absorption spectrum, confirming that the observed emission originates from the species that was excited.

-

The Impact of Substituents on Electronic Properties

The true power of naphthalene-based carboxylic acids lies in the ability to fine-tune their electronic properties by introducing additional substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the energy of the frontier molecular orbitals.[15][16][17]

-

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) or amino (-NH₂) increase the energy of the HOMO more significantly than the LUMO. This typically leads to a smaller HOMO-LUMO gap, causing a bathochromic (red) shift in the absorption and emission spectra.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) lower the energy of both the HOMO and LUMO, but often affect the LUMO more profoundly. This can also lead to a reduced energy gap and red-shifted spectra.

Caption: Diagram 2: Influence of Substituents on Frontier Molecular Orbitals.

Data Summary: Substituent Effects

The following table summarizes calculated and experimental data for representative substituted naphthalenecarboxylic acids, illustrating these principles.

| Substituent (Position) | Type | λ_max (nm) | λ_em (nm) | HOMO-LUMO Gap (eV) | Reference |

| None (2-COOH) | Reference | ~285 | ~345 | ~4.75 (Naphthalene Core) | [3][18] |

| 4-Hydroxy (4-OH) | EDG | >300 | >360 | Reduced | [9][15] |

| 4-Amino (4-NH₂) | EDG | >320 | >400 | Reduced | [15][19] |

| 6-Nitro (6-NO₂) | EWG | >310 | Quenched | Reduced | [16] |

| 4-Cyano (4-CN) | EWG | >295 | ~350 | Reduced | [14] |

Note: Exact values are highly dependent on the specific isomer, solvent, and measurement/calculation method. The trends are the key takeaway.

Applications in Science and Technology

The tunable electronic properties of naphthalene-based carboxylic acids are directly harnessed in various applications.

Caption: Diagram 3: From Electronic Properties to Key Applications.

Organic Electronics

The well-defined HOMO/LUMO levels and rigid structure of these molecules make them excellent candidates for organic electronic materials.[6] They can be incorporated as building blocks into larger conjugated systems for use in:

-

Organic Light-Emitting Diodes (OLEDs): As components of emissive layers or charge-transport materials.[5]

-

Organic Field-Effect Transistors (OFETs): As semiconductors, where charge mobility can be influenced by molecular packing, which is in turn guided by substituents like the carboxylic acid group.[20]

Drug Development and Bio-imaging

In the life sciences, the strong fluorescence of many naphthalene derivatives is a major asset.

-

Fluorescent Probes: Their emission properties are often sensitive to the local environment (e.g., polarity, pH, binding to a biomolecule). This allows for their use as probes to report on cellular processes or detect specific analytes.[2][8]

-

Pharmaceutical Scaffolds: The naphthalene core is a recognized pharmacophore found in numerous approved drugs.[1][11] The electronic properties governed by the carboxylic acid and other groups are critical for molecular recognition and binding to biological targets like enzymes and receptors.[1] For example, the cytotoxicity of some naphthalene derivatives is linked to their redox properties and the formation of reactive metabolites.[1]

Conclusion and Future Outlook

Naphthalene-based carboxylic acids are a fundamentally important class of compounds whose utility is directly derived from their rich and tunable electronic properties. A synergistic approach, combining meticulous synthesis, multi-modal spectroscopic and electrochemical analysis, and robust computational modeling, is essential to fully elucidate and engineer their behavior. The principles and protocols outlined in this guide provide a framework for this integrated investigation.

Future research will continue to push the boundaries of molecular design, creating more sophisticated derivatives for next-generation applications. This includes the development of near-infrared (NIR) fluorescent probes for deep-tissue imaging, ultra-stable semiconductors for flexible electronics, and highly selective bioactive compounds for targeted therapies. The continued exploration of the structure-property relationships within this versatile chemical family will undoubtedly fuel innovation across the scientific and technological landscape.

References

- Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, Springer Science+Business Media.

- Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Deriv

-

2,3-naphthalenedicarboxylic acid. Organic Syntheses. [Link]

- Substituent effect on the stability and electronic properties of naphthalene and azulene: A computational investigation. Journal of the Iranian Chemical Society, Islamic Azad University.

- Electronic properties of chosen naphthalene derivatives. Phase Transitions, Taylor & Francis Online.

-

Synthesis of naphthalenecarboxylic and naphthalenedicarboxylic acids from naphthalene, carbon tetrachloride, and alcohols in the presence of iron catalysts. ResearchGate. [Link]

-

Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects. National Institutes of Health (NIH). [Link]

-

Naphthalene derivatives as fluorescent probe. Indian Journal of Chemistry. [Link]

-

Synthesis methods for 2,6-naphthalenedicarboxylic acid. ResearchGate. [Link]

-

(PDF) Electronic properties of chosen naphthalene derivatives. ResearchGate. [Link]

-

Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex. ACS Omega, ACS Publications. [Link]

-

Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes | Request PDF. ResearchGate. [Link]

-

Biological activity, pH dependent redox behavior and UV-Vis spectroscopic studies of naphthalene derivatives. PubMed. [Link]

-

Naphthalene Substitution. Indian Academy of Sciences. [Link]

-

The Science Behind Naphthalene-2,6-dicarboxylic Acid: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. Journal of Applied Organometallic Chemistry. [Link]

-

Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. Journal of Applied Organometallic Chemistry. [Link]

-

HOMO-LUMO gap computed for naphthalene (A2) with and without functional... ResearchGate. [Link]

-

The Role of Naphthalene Derivatives in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

1-Naphthalenecarboxylic acid. NIST WebBook. [Link]

-

Enhancement of air-stability, π-stacking ability, and charge transport properties of fluoroalkyl side chain engineered n-type naphthalene tetracarboxylic diimide compounds. RSC Publishing. [Link]

-

The Versatility of Naphthalene Derivatives in Organic Synthesis and Electronics. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Spectroscopy. Wikipedia. [Link]

-

Self-Assembly of Carboxylic Acid Appended Naphthalene Diimide Derivatives with Tunable Luminescent Color and Electrical Conductivity | Request PDF. ResearchGate. [Link]

-

Electron density effect of aromatic carboxylic acids in naphthalenediimide-based coordination polymers: from thermal electron transfer and charge transfer to photoinduced electron transfer. Dalton Transactions, RSC Publishing. [Link]

-

1-Naphthalenecarboxylic acid. NIST WebBook. [Link]

-

Electron density effect of aromatic carboxylic acids in naphthalenediimide-based coordination polymers: from thermal electron transfer and charge transfer to photoinduced electron transfer | Request PDF. ResearchGate. [Link]

-

Experimental Techniques to Study Organic Chemistry Mechanisms. Kozlowski Group, University of Pennsylvania. [Link]

-

2-Naphthalenecarboxylic acid. NIST WebBook. [Link]

-

Electro-optical, nonlinear and charge transfer properties of naphthalene based compounds: A dual approach study | Request PDF. ResearchGate. [Link]

-

Electronic Spectra of Organic Molecules. Chemistry LibreTexts. [Link]

-

Structure-property studies of conjugated 1,8-naphthalic anhydrides. PRISM, University of Calgary. [Link]

-

Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy. PMC, National Institutes of Health (NIH). [Link]

-

Spectroscopic Investigations, Computational Studies and Molecular Properties of Naphthalene Derivatives. ResearchGate. [Link]

-

(PDF) Computational Investigation of the Electronic Properties of a Benzohydrazide-Naphthalene Derivative Using DFT. ResearchGate. [Link]

-

UV-Visible spectra and photoacidity of Phenols, Naphthols and Pyrenols. The Hebrew University of Jerusalem. [Link]

-

Spectroscopic, Computational, Molecular Docking and Dynamics Simulations Studies of 4-Amino-3-hydroxyNaphthalene-1-Sulfonic Acid (ANSA): Polycyclic Aromatic Compounds. Taylor & Francis Online. [Link]

-

Comparison of HOMO and LUMO energy gaps and other molecular Properties by HF methods. ResearchGate. [Link]

-

Insight into the electronic properties of organic semiconductors: Experimental measures from the isolated-molecule level to the solid-state device limit. Globe Thesis. [Link]

-

Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. MDPI. [Link]

-

Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc). National Institutes of Health (NIH). [Link]

-

Naphthalene-based donor–acceptor covalent organic frameworks as an electron distribution regulator for boosting photocatalysis. Chemical Communications, RSC Publishing. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jaoc.samipubco.com [jaoc.samipubco.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. jaoc.samipubco.com [jaoc.samipubco.com]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Topslot118 - Alternatif Login Situs Slot Gacor Termurah Main Bet 200 Jamin Pasti Wd [bombaytechnologist.in]

- 18. 2-Naphthalenecarboxylic acid [webbook.nist.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Iodonaphthalene-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Iodonaphthalene-1-carboxylic Acid

Halogenated naphthalene derivatives, such as this compound, are valuable building blocks in organic synthesis. The presence of the iodine atom at the 2-position and the carboxylic acid at the 1-position of the naphthalene ring system offers two distinct points for further functionalization. The iodine atom can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon and carbon-heteroatom bonds, while the carboxylic acid moiety can be converted into esters, amides, and other derivatives. This versatility makes this compound a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.

This document provides a comprehensive guide to the synthesis of this compound, including a detailed experimental protocol, an explanation of the underlying chemical principles, and essential safety information.

Synthetic Strategy and Mechanism

The most common and efficient method for the synthesis of this compound is through a Sandmeyer-type reaction, starting from 2-aminonaphthalene-1-carboxylic acid.[1] This multi-step process can be broken down into two key transformations:

-

Diazotization of 2-aminonaphthalene-1-carboxylic acid: The primary aromatic amine is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[2] This reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.[3]

-

Iodination of the Diazonium Salt: The diazonium group is an excellent leaving group (as N₂ gas), facilitating nucleophilic substitution. In this step, a solution of potassium iodide (KI) is added to the cold diazonium salt solution. The iodide ion (I⁻) acts as the nucleophile, displacing the diazonium group to form the desired this compound.[1]

The overall reaction is a classic example of a Sandmeyer reaction, a powerful tool for the introduction of a wide range of functional groups onto an aromatic ring via a diazonium salt intermediate.[2]

Experimental Protocol

This protocol is adapted from established procedures for similar Sandmeyer reactions.[1] Researchers should perform a small-scale trial to optimize conditions for their specific setup.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-Aminonaphthalene-1-carboxylic acid | 187.19 | 5.0 g | 0.0267 | Starting material |

| Concentrated Hydrochloric Acid (~37%) | 36.46 | 15 mL | ~0.18 | --- |

| Sodium Nitrite (NaNO₂) | 69.00 | 2.0 g | 0.0290 | Dissolved in 10 mL of water |

| Potassium Iodide (KI) | 166.00 | 5.3 g | 0.0319 | Dissolved in 15 mL of water |

| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | As needed | --- | For quenching excess iodine |

| Diethyl Ether | 74.12 | As needed | --- | For extraction |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | --- | For drying |

| Deionized Water | 18.02 | As needed | --- | --- |

Equipment:

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Buchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Diazonium Salt:

-

In the 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 5.0 g (0.0267 mol) of 2-aminonaphthalene-1-carboxylic acid in 50 mL of deionized water.

-

Cool the suspension to 0-5 °C using an ice bath.

-

Slowly add 15 mL of concentrated hydrochloric acid to the stirred suspension.

-

Prepare a solution of 2.0 g (0.0290 mol) of sodium nitrite in 10 mL of cold deionized water.

-

Add the sodium nitrite solution dropwise to the cooled suspension of the amine hydrochloride over a period of 15-20 minutes, ensuring the temperature remains between 0-5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The formation of a clear solution indicates the completion of the diazotization.

-

-

Iodination:

-

Prepare a solution of 5.3 g (0.0319 mol) of potassium iodide in 15 mL of deionized water.

-

Slowly add the potassium iodide solution to the cold diazonium salt solution. You will observe the evolution of nitrogen gas and the formation of a dark precipitate.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Gently heat the mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold water until the filtrate is colorless.

-

To remove any excess iodine, wash the crude product with a small amount of cold, saturated sodium thiosulfate solution, followed by another wash with cold water.

-

The crude product can be purified by recrystallization. A suitable solvent system would be an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

-

Expected Yield:

The expected yield of this compound is typically in the range of 70-85%.

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

2-Aminonaphthalene-1-carboxylic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Concentrated Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Use in a well-ventilated fume hood and wear appropriate PPE.

-

Sodium Nitrite: Oxidizing agent and toxic if swallowed. Keep away from combustible materials.

-

Potassium Iodide: May cause skin and eye irritation.

-

Diazonium Salts: Are potentially explosive when isolated and dry. Never isolate the diazonium salt intermediate. Always use it in solution immediately after its preparation.

-

Nitrogen Gas Evolution: The iodination step involves the release of nitrogen gas. Ensure the reaction is performed in a well-ventilated area or fume hood.

-

This compound: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.

Characterization

The final product can be characterized using standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carboxylic acid O-H and C=O stretches).

-

Mass Spectrometry: To determine the molecular weight of the compound.

References

-

Hartwell, J. L., & Fieser, L. F. (n.d.). Diazotization of o-tolidine. Organic Syntheses. Retrieved from [Link]

-

Martin, E. L., & Fieser, L. F. (n.d.). Ammonium 1,2-naphthoquinone-4-sulfonate. Organic Syntheses. Retrieved from [Link]

-

McGrath, A. (2022). Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. ChemRxiv. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-1-naphthoic acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-1-naphthoic acid. Retrieved from [Link]

Sources

Application Notes and Protocols: Strategic Implementation of 2-Iodonaphthalene-1-carboxylic acid in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Strategic Value of a Bifunctional Building Block

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact on the synthesis of pharmaceuticals, agrochemicals, and advanced materials is profound.[3][4] Within the vast library of available building blocks, 2-Iodonaphthalene-1-carboxylic acid presents a unique and powerful scaffold for molecular construction.